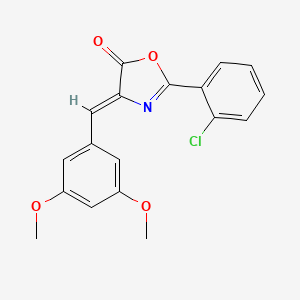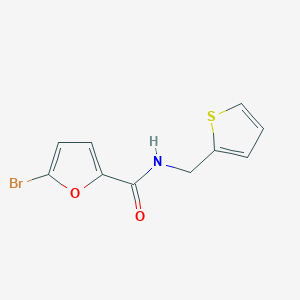![molecular formula C17H23NO3 B5885967 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)
4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine, also known as MCL-101, is a synthetic compound that belongs to the family of morpholine-based opioids. It was first synthesized in the late 1990s and has since been the subject of extensive scientific research. MCL-101 has shown promising results in preclinical studies as a potential analgesic and antinociceptive agent.
Mecanismo De Acción
4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine acts on the mu-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. When this compound binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, induce sedation, and produce a mild euphoria. It has also been shown to have a lower risk of respiratory depression compared to other opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of the mu-opioid receptor in pain perception and other physiological processes. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research on 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine. One area of interest is the development of novel formulations that can extend the duration of action of this compound. Another area of interest is the investigation of the potential therapeutic benefits of this compound in the treatment of chronic pain and other conditions. Finally, there is a need for further research on the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a promising synthetic compound that has shown potential as an analgesic and antinociceptive agent. Its potency and selectivity for the mu-opioid receptor make it a useful tool for studying the role of the mu-opioid receptor in pain perception and other physiological processes. However, further research is needed to fully understand the potential therapeutic benefits and limitations of this compound.
Métodos De Síntesis
4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine can be synthesized by reacting 4-methoxyphenylcyclopentanone with morpholine in the presence of a suitable acid catalyst. The resulting product is then purified by recrystallization to obtain a white solid with a melting point of 112-115°C. The overall yield of the synthesis process is approximately 50%.
Aplicaciones Científicas De Investigación
4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine has been extensively studied for its potential use as an analgesic and antinociceptive agent. Preclinical studies have shown that this compound is effective in reducing pain and inflammation in animal models. It has also been shown to have a longer duration of action and a lower risk of respiratory depression compared to other opioids.
Propiedades
IUPAC Name |
[1-(4-methoxyphenyl)cyclopentyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-6-4-14(5-7-15)17(8-2-3-9-17)16(19)18-10-12-21-13-11-18/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBHCEUVWWPTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5885895.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5885914.png)
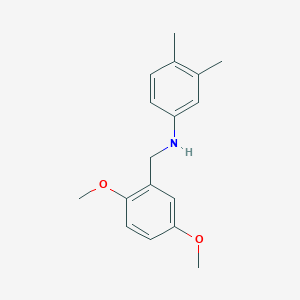

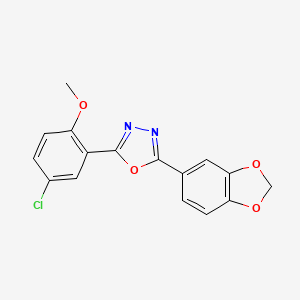
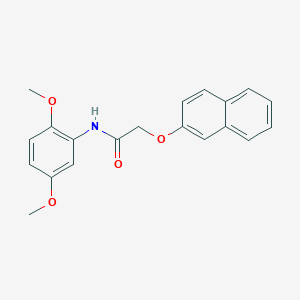
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
![N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)
